molecular formula C26H27N3O3S B14969143 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide

2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14969143
M. Wt: 461.6 g/mol
InChI Key: QWRVIUXSOFZEJQ-UHFFFAOYSA-N
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Description

2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of furan, thiophene, and diazepine moieties

Preparation Methods

The synthesis of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the furan and thiophene intermediates, followed by their incorporation into the diazepine framework through a series of cyclization and substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The carbonyl group within the diazepine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols.

Scientific Research Applications

2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the diazepine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other furan and thiophene derivatives, as well as diazepine-based molecules. Compared to these compounds, 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of these three distinct moieties. This structural uniqueness contributes to its diverse range of applications and potential advantages in various fields .

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C26H27N3O3S/c1-26(2)13-19-24(21(30)14-26)25(22-10-5-11-32-22)29(20-9-4-3-8-18(20)28-19)16-23(31)27-15-17-7-6-12-33-17/h3-12,25,28H,13-16H2,1-2H3,(H,27,31)

InChI Key

QWRVIUXSOFZEJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CS4)C5=CC=CO5)C(=O)C1)C

Origin of Product

United States

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